molecular formula C17H22N2O3S B5373840 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine

Cat. No.: B5373840
M. Wt: 334.4 g/mol
InChI Key: RGTMJTOYANLTKO-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,4-dimethylphenylsulfonyl group and a 2-furylmethyl group, which contribute to its distinctive properties.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-14-5-6-17(15(2)12-14)23(20,21)19-9-7-18(8-10-19)13-16-4-3-11-22-16/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTMJTOYANLTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the 2,4-dimethylphenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-furylmethyl group: This can be accomplished through a nucleophilic substitution reaction where the piperazine nitrogen attacks a 2-furylmethyl halide, typically under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furyl alcohols or furyl ketones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require mild bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Furyl alcohols, furyl ketones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine: Similar structure but with a thienyl group instead of a furyl group.

    1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine: Contains a pyridyl group instead of a furyl group.

Uniqueness

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity.

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